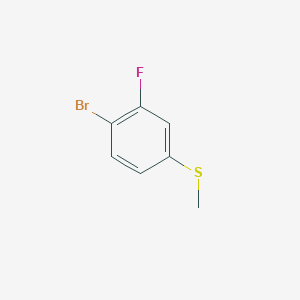
4-Bromo-3-fluorotioanisol
Descripción general
Descripción
4-Bromo-3-fluorothioanisole is a useful research compound. Its molecular formula is C7H6BrFS and its molecular weight is 221.09 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-3-fluorothioanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-3-fluorothioanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluorothioanisole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
El 4-Bromo-3-fluorotioanisol se utiliza en el campo de la síntesis química . Es un compuesto halogenado, lo que significa que contiene átomos de halógeno (bromo y flúor en este caso). Los compuestos halogenados se utilizan a menudo en reacciones químicas ya que pueden sufrir varios tipos de reacciones, lo que los convierte en reactivos versátiles .
Investigación Proteómica
Este compuesto también se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Las propiedades del this compound pueden hacerlo útil para estudiar las interacciones y la dinámica de las proteínas .
Síntesis de Inhibidores
El this compound se puede utilizar para preparar análogos de difluorofenacilo, que actúan como inhibidores de las cinasas dependientes de ciclinas . Estas cinasas juegan un papel clave en la regulación del ciclo celular, y sus inhibidores a menudo se estudian para posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .
Síntesis de N-Óxidos de Aminopirimidina
Este compuesto también se utiliza para sintetizar N-óxidos de aminopirimidina . Estas sustancias pueden inhibir selectivamente la p38 MAP cinasa, una enzima involucrada en las respuestas celulares al estrés y la inflamación .
Safety and Hazards
4-Bromo-3-fluorothioanisole is classified as a warning hazard under the GHS07 classification . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
This compound is a derivative of thioanisole , suggesting that it may interact with similar biological targets
Mode of Action
As a thioanisole derivative , it may share similar interactions with its targets More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
It’s mentioned as a biochemical for proteomics research , suggesting it may have roles in protein-related pathways. Further investigations are necessary to understand the precise pathways and their downstream effects.
Result of Action
Given its use in proteomics research , it might influence protein-related processes at the molecular and cellular levels
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-fluorothioanisole plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the MAPK/ERK pathway, affecting their phosphorylation status and activity. These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic processes.
Cellular Effects
The effects of 4-Bromo-3-fluorothioanisole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-3-fluorothioanisole has been shown to affect the phosphorylation of proteins in the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluorothioanisole exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been observed to inhibit certain kinases in the MAPK/ERK pathway, leading to altered phosphorylation patterns and downstream signaling events. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-3-fluorothioanisole over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under prolonged exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 4-Bromo-3-fluorothioanisole can have lasting impacts on cellular processes and signaling pathways.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluorothioanisole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Bromo-3-fluorothioanisole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of 4-Bromo-3-fluorothioanisole within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
4-Bromo-3-fluorothioanisole exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZAIHLOLUYRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649575 | |
| Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-25-5 | |
| Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorothioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

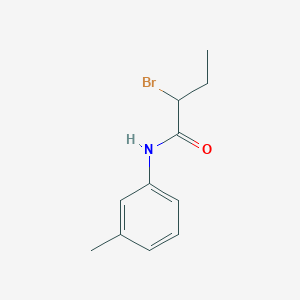
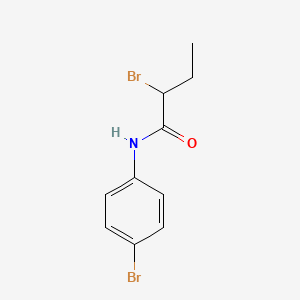
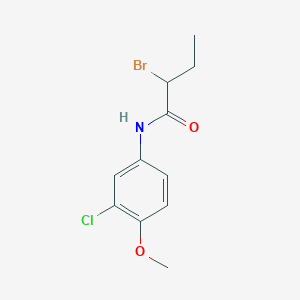

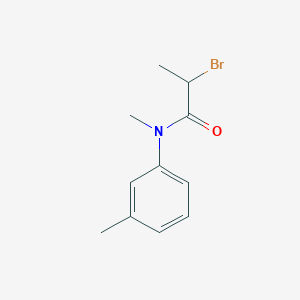
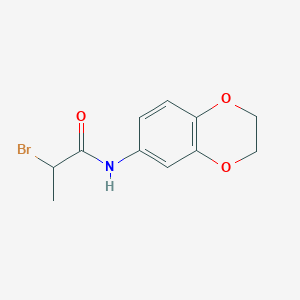



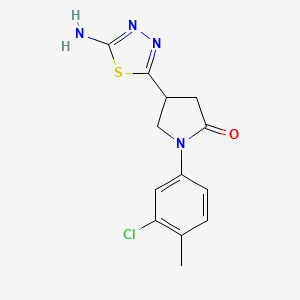

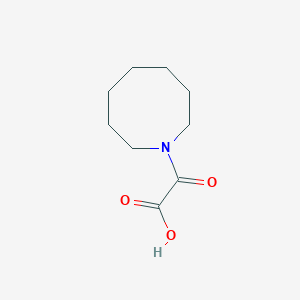
![4-[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1293990.png)
